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Compound of Interest

Compound Name: LEI105

Cat. No.: B608513 Get Quote

Notice: Publicly available information on a compound designated "LEI105" is exceptionally

limited. Extensive searches have revealed that this identifier primarily corresponds to a

rifamycin derivative, specifically 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV,

which was investigated in the 1980s. There is no evidence of recent clinical development or

substantial research on this compound under the identifier LEI105 in publicly accessible

scientific literature or clinical trial registries. This guide, therefore, summarizes the sparse

historical data available for this specific rifamycin derivative.

Overview
LEI105, also referred to as L/105, is a semisynthetic derivative of rifamycin SV. Research from

the early 1980s characterized it as a potent antibacterial agent with notably poor

gastrointestinal absorption.[1][2] This property positioned it as a candidate for the treatment of

intestinal infections, as the drug would be concentrated in the gut with minimal systemic

exposure.

Pharmacokinetics
The core feature of LEI105's pharmacokinetic profile is its limited systemic absorption after oral

administration. The available data, derived from animal studies, is summarized below.

Table 1: Summary of Preclinical Pharmacokinetic
Parameters for LEI105
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Species Dose
Administration
Route

Key Findings Reference

Rat 100 mg/kg Oral

- Practically no

absorption

observed.- No

significant serum

or tissue levels

detected.

[1]

Dog
25 mg/kg (single

dose)
Oral

- No traces of the

compound

detected in the

serum.

[1]

Dog
10 mg/kg/day (8

days)
Oral

- No traces of the

compound

detected in the

serum.

[1]

Experimental Protocols
Animal Models: Studies were conducted in rats and dogs to assess the absorption and

distribution of LEI105.[1]

Drug Administration: The compound was administered orally.[1]

Sample Analysis: While specific analytical methods were not detailed in the accessible

abstracts, techniques common for that era, such as high-performance liquid chromatography

(HPLC), would have likely been used to measure drug concentrations in serum, tissues,

urine, and feces.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: LEI105 is "practically not absorbed" from the gastrointestinal tract following oral

administration in both rats and dogs.[1] This is a defining characteristic of the compound.
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Distribution: Consistent with its poor absorption, no significant tissue levels of LEI105 were

found in rats.[1]

Metabolism: The extent and pathways of metabolism for LEI105 are not described in the

available literature.

Excretion: The primary route of elimination for LEI105 is through the feces. In rats, over 50%

of the administered oral dose was recovered in the feces within 72 hours. Only trace

amounts were found in the urine, further supporting the lack of systemic absorption.[1]

Logical Flow of LEI105 Pharmacokinetics
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Caption: Oral administration and subsequent fecal elimination of LEI105.

Pharmacodynamics
Detailed pharmacodynamic data for LEI105, such as receptor binding affinities, IC50/EC50

values against specific bacterial enzymes, or mechanism of action studies, are not available in

the public domain. As a rifamycin derivative, its antibacterial activity is presumed to occur

through the inhibition of bacterial DNA-dependent RNA polymerase.

Table 2: Summary of Pharmacodynamic Information for
LEI105
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Parameter Finding Reference

Mechanism of Action

Presumed to be inhibition of

bacterial DNA-dependent RNA

polymerase.

Inferred from rifamycin class

In Vitro Activity
Described as "highly active"

against bacteria.
[2]

In Vivo Efficacy

Potentially effective for

intestinal infections due to high

concentration in the gut.

[2]

Experimental Protocols
The abstracts from the 1980s mention that the compounds were tested for antibacterial activity,

but specific protocols such as minimum inhibitory concentration (MIC) assays were not

detailed.[2]

Signaling Pathway (Hypothesized)
The mechanism of action for rifamycins is well-established. They bind to the β-subunit of

bacterial DNA-dependent RNA polymerase, which in turn blocks the initiation of transcription,

leading to bacterial cell death.
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Hypothesized Pharmacodynamic Pathway
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Caption: Hypothesized mechanism of action for LEI105.

Conclusion
The available data on LEI105 (4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV) is

dated and sparse. The primary characteristic of this compound is its poor systemic absorption,

which makes it a potential candidate for treating gastrointestinal infections. However, without

recent studies, its clinical relevance, detailed pharmacodynamic properties, and safety profile

remain unknown. The information presented here is based on a small number of publications

from the 1980s and should be interpreted with caution. Further research would be necessary to
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fully characterize the pharmacokinetic and pharmacodynamic properties of this compound

according to modern standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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